Antibacterial agent 196

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

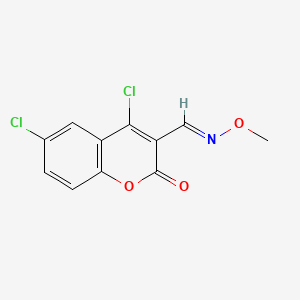

C11H7Cl2NO3 |

|---|---|

Molecular Weight |

272.08 g/mol |

IUPAC Name |

4,6-dichloro-3-[(E)-methoxyiminomethyl]chromen-2-one |

InChI |

InChI=1S/C11H7Cl2NO3/c1-16-14-5-8-10(13)7-4-6(12)2-3-9(7)17-11(8)15/h2-5H,1H3/b14-5+ |

InChI Key |

KNNVCGARVUUHDE-LHHJGKSTSA-N |

Isomeric SMILES |

CO/N=C/C1=C(C2=C(C=CC(=C2)Cl)OC1=O)Cl |

Canonical SMILES |

CON=CC1=C(C2=C(C=CC(=C2)Cl)OC1=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Antibacterial agent 196?

An In-depth Technical Guide on the Chemical Structures of Antibacterial Agent 196

The designation "this compound" is not unique to a single chemical entity. Published scientific literature reveals at least three distinct antimicrobial compounds referred to by this or a similar name. This guide provides a detailed overview of the chemical structure, quantitative biological data, and relevant experimental protocols for each of these agents: the synthetic peptide MP196, a coumarin derivative, and the lantibiotic Pseudocin 196.

MP196 is a short, synthetic cationic antimicrobial peptide. It is composed of alternating arginine (R) and tryptophan (W) residues, resulting in an amphipathic structure that facilitates its interaction with and disruption of bacterial cell membranes.[1] Its primary sequence is RWRWRW-NH2.[1] The peptide's mechanism of action involves insertion into the bacterial cytoplasmic membrane, leading to the inhibition of cellular respiration and cell wall synthesis.[2][3]

Chemical Structure of MP196

The chemical structure of MP196 is defined by its amino acid sequence. The C-terminus is amidated.

-

Primary Sequence : Arg-Trp-Arg-Trp-Arg-Trp-NH₂

-

Molecular Formula : C₅₁H₆₉N₁₉O₆[4]

-

Molar Mass : 1044.240 g/mol [4]

Caption: Linear sequence and side chain functionalities of the MP196 peptide.

Quantitative Data for MP196

The antimicrobial efficacy of MP196 has been quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | 16 | [5] |

| Staphylococcus aureus DSM 20231 | 16 | [5] |

| Methicillin-resistant S. aureus (MRSA) ATCC 43300 | 32 | [5] |

| Vancomycin-intermediate S. aureus (VISA) SG511 | 32 | [5] |

| Vancomycin-intermediate S. aureus (VISA) strains | 16 - 64 | [5] |

Experimental Protocols: MIC Determination

The Minimum Inhibitory Concentration (MIC) for MP196 is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6]

-

Preparation of Bacterial Inoculum : Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized density, typically around 5 x 10⁵ colony-forming units (CFU)/mL.[7]

-

Serial Dilution of the Antimicrobial Agent : MP196 is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation : Each well containing the diluted peptide is inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[7]

-

Determination of MIC : The MIC is defined as the lowest concentration of the antimicrobial agent that results in the complete inhibition of visible bacterial growth.[7]

References

- 1. Towards Profiles of Resistance Development and Toxicity for the Small Cationic Hexapeptide RWRWRW-NH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Towards Profiles of Resistance Development and Toxicity for the Small Cationic Hexapeptide RWRWRW-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MP196 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antifungal Properties of Specific Coumarin Derivatives

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Technical Whitepaper on the Antifungal Core of Coumarin Derivatives

Note: Initial searches for a specific "Coumarin derivative 196" did not yield publicly available data. This guide therefore focuses on several well-characterized coumarin derivatives with extensive research on their antifungal properties, providing a comprehensive overview of their activity, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

Coumarins, a class of benzopyrone-containing heterocyclic compounds, have emerged as a promising scaffold in the development of novel antifungal agents. Their derivatives have demonstrated a broad spectrum of activity against various fungal pathogens, including clinically relevant species like Candida albicans and Aspergillus fumigatus, as well as plant pathogens. This technical guide provides an in-depth analysis of the antifungal properties of specific, well-documented coumarin derivatives. It includes quantitative data on their antifungal efficacy, detailed experimental protocols for key assays, and visualizations of their proposed mechanisms of action and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of mycology and antifungal drug development.

Quantitative Antifungal Activity of Selected Coumarin Derivatives

The antifungal efficacy of coumarin derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and Median Effective Concentration (EC50). The following tables summarize the quantitative data for several exemplary coumarin derivatives against a range of fungal pathogens.

Table 1: Antifungal Activity of Coumarin (1,2-benzopyrone) against Candida albicans

| Fungal Strain | MIC (mg/mL) | Reference |

| Candida albicans SC5314 | 2.0 | [1] |

Table 2: Antifungal Activity of Coumarin Derivative 8 (7-pentyloxy-coumarin) against Candida Species

| Fungal Strain | MIC (µmol/mL) | MFC (µmol/mL) | Reference |

| C. albicans ATCC 90028 | 0.067 | >0.067 | [2] |

| C. tropicalis ATCC 13809 | 0.067 | >0.067 | [2] |

| C. krusei ATCC 6258 | 0.269 | >0.269 | [2] |

| C. albicans ATCC 60193 | 1.07 - 2.15 | >2.15 | [2] |

| C. parapsilosis ATCC 22019 | 1.07 - 2.15 | >2.15 | [2] |

| C. glabrata ATCC 90030 | 1.07 - 2.15 | >2.15 | [2] |

Table 3: Antifungal Activity of Coumarin-Hydrazone Derivative 3b against Plant Pathogens

| Fungal Strain | EC50 (µg/mL) | Reference |

| Alternaria alternata | 19.49 | [3] |

Table 4: Antifungal Activity of 7-hydroxy-6-nitro-2H-1-benzopyran-2-one against Aspergillus Species

| Fungal Strain | MIC (µg/mL) | Reference |

| Aspergillus fumigatus | 16 | [4] |

| Aspergillus flavus | 16 | [4] |

Mechanisms of Antifungal Action and Signaling Pathways

The antifungal activity of coumarin derivatives is multifaceted, often involving the disruption of essential cellular processes and the induction of programmed cell death. The proposed mechanisms for the selected derivatives are detailed below.

Coumarin (1,2-benzopyrone): Induction of Apoptosis in Candida albicans

The parent coumarin molecule has been shown to induce apoptosis in C. albicans. This process is initiated by the accumulation of intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of metacaspases. A key event in this pathway is the influx of mitochondrial Ca2+.[1][5]

Caption: Apoptotic pathway in C. albicans induced by coumarin.

Coumarin Derivative 8: Interference with Redox Balance and Ergosterol Synthesis

Molecular modeling studies suggest that the highly active coumarin derivative 8 may exert its antifungal effect through a dual mechanism. It is predicted to interfere with the fungal cell's redox balance and also to inhibit the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.[2]

Caption: Proposed dual mechanism of action for coumarin derivative 8.

Coumarin-Hydrazone Derivative 3b: Morphological Damage and Metabolic Disruption

The coumarin-hydrazone derivative 3b has been shown to cause significant damage to the morphological structure of fungal hyphae. This physical disruption is accompanied by an impact on the pentose phosphate pathway, a key metabolic route, ultimately leading to cell death.[3]

Caption: Antifungal workflow of coumarin-hydrazone derivative 3b.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension of fungal cells is prepared in a sterile saline solution and adjusted to a concentration of 1 × 10^6 cells/mL.

-

Drug Dilution: The coumarin derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension to a final volume of 0.1 mL.

-

Incubation: The microtiter plates are incubated at 30°C for 48 hours.[5]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth in the control wells.[5]

Annexin V-FITC/PI Double Staining for Apoptosis Detection

This assay is used to detect phosphatidylserine (PS) externalization, an early marker of apoptosis.

-

Cell Treatment: C. albicans cells are treated with the coumarin derivative for a specified period.

-

Harvesting and Washing: Cells are harvested by centrifugation and washed with PBS.

-

Spheroplast Preparation: The cell wall is digested with zymolyase to generate spheroplasts.

-

Staining: Spheroplasts are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in the early stages of apoptosis.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the levels of intracellular ROS using the fluorescent probe DCFH-DA.

-

Cell Treatment and Staining: C. albicans cells are treated with the coumarin derivative and then incubated with DCFH-DA.

-

Washing: Cells are washed to remove excess probe.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Experimental Workflow for Antifungal Evaluation

The general workflow for evaluating the antifungal properties of a novel coumarin derivative is outlined below.

Caption: General experimental workflow for antifungal coumarin derivative evaluation.

Conclusion and Future Directions

The coumarin scaffold represents a versatile and promising platform for the development of novel antifungal agents. The derivatives discussed in this guide demonstrate significant activity against a range of fungal pathogens through diverse mechanisms of action. Future research should focus on the synthesis and evaluation of new coumarin derivatives with improved potency, broader spectrum of activity, and favorable pharmacokinetic profiles. Further elucidation of their molecular targets and signaling pathways will be crucial for the rational design of the next generation of coumarin-based antifungal drugs. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in this important area of drug discovery.

References

- 1. Antifungal Activity of Coumarin Against Candida albicans Is Related to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antifungal Activity of Coumarin Derivatives Containing Hydrazone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Antifungal Activity of Coumarin Against Candida albicans Is Related to Apoptosis [frontiersin.org]

An In-depth Technical Guide to the Mechanism of Action of Pseudocin 196

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudocin 196 is a novel lantibiotic, a class of ribosomally synthesized and post-translationally modified antimicrobial peptides, produced by the human gut commensal Bifidobacterium pseudocatenulatum MM0196.[1][2] This technical guide provides a comprehensive overview of the current understanding of Pseudocin 196, with a focus on its mechanism of action, biosynthesis, and antimicrobial properties. Drawing upon available research, this document details the experimental protocols used to characterize this bacteriocin, presents quantitative data on its antimicrobial efficacy, and visualizes its biosynthetic pathway and proposed mode of action. The high sequence similarity of Pseudocin 196 to the well-characterized lantibiotic lacticin 481 suggests a targeted mechanism involving the inhibition of bacterial cell wall synthesis.[1][2]

Introduction

Bacteriocins are antimicrobial peptides that have garnered significant interest as potential alternatives to conventional antibiotics, particularly in the face of rising antimicrobial resistance.[1][3] Lantibiotics, a class of bacteriocins, are distinguished by their unique post-translational modifications, which include the formation of lanthionine and methyllanthionine bridges. These modifications confer structural stability and potent antimicrobial activity.[1][3] Pseudocin 196, a recently identified lantibiotic, is produced by Bifidobacterium pseudocatenulatum MM0196, a strain isolated from a healthy pregnant woman.[1] This guide synthesizes the current knowledge on Pseudocin 196, providing a technical resource for researchers in microbiology and drug development.

Biosynthesis and Genetic Organization

The production of Pseudocin 196 is orchestrated by a dedicated gene cluster, designated psc.[1] In silico analysis of the B. pseudocatenulatum MM0196 genome has revealed the genetic architecture responsible for the synthesis, modification, and transport of this lantibiotic.[1]

The biosynthesis of Pseudocin 196 begins with the ribosomal synthesis of a precursor peptide, PscA.[1] This prepeptide undergoes extensive post-translational modifications catalyzed by the enzyme PscM, which is responsible for the dehydration of serine and threonine residues and the subsequent formation of thioether linkages with cysteine residues.[1] The final maturation step involves the cleavage of a leader peptide and the export of the active Pseudocin 196 molecule, a process mediated by the transporter protein PscT.[1] The immunity of the producing strain is ensured by the products of the pscEFGH genes, which likely form an ABC transporter that expels the bacteriocin, preventing self-intoxication.[1]

Proposed Mechanism of Action

The primary amino acid sequence of mature Pseudocin 196 exhibits high similarity (80%) to lacticin 481, a well-characterized lantibiotic.[1] This strong homology suggests that Pseudocin 196 shares a similar mechanism of action. Lacticin 481 is known to inhibit bacterial cell wall synthesis by binding to Lipid II, an essential precursor for peptidoglycan formation.[4] Unlike some other lantibiotics such as nisin, lacticin 481 does not form pores in the bacterial membrane.[4]

Therefore, the proposed mechanism of action for Pseudocin 196 is the targeted inhibition of peptidoglycan synthesis. It is hypothesized that Pseudocin 196 binds to Lipid II on the surface of susceptible bacteria. This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan chain, thereby halting cell wall construction and ultimately leading to cell lysis.

Antimicrobial Activity and Spectrum

Pseudocin 196 demonstrates a broad spectrum of activity against various Gram-positive bacteria.[1] Its efficacy has been quantified through zone of inhibition assays and the determination of Minimum Inhibitory Concentrations (MICs).

Quantitative Data

The antimicrobial activity of purified Pseudocin 196 has been determined against several indicator strains. The MIC values are summarized in the table below.

| Indicator Strain | MIC (µM) |

| Lactococcus cremoris HP | 1.95 |

| Streptococcus dysgalactiae GpB | 3.9 |

| Streptococcus agalactiae ATCC 13813 | 7.8 |

| Clostridium lituseburense ATCC 25759 | 15.6 |

| Clostridium perfringens ATCC 3626 | 31.2 |

| Table 1: Minimum Inhibitory Concentration (MIC) of purified Pseudocin 196 against various bacterial strains.[1] |

The inhibitory spectrum of the cell-free supernatant of B. pseudocatenulatum MM0196 containing Pseudocin 196 is presented below.

| Indicator Strain | Inhibition Zone |

| Lactococcus cremoris HP | +++ |

| Streptococcus agalactiae ATCC 13813 | ++ |

| Streptococcus dysgalactiae GpB | ++ |

| Clostridium difficile R20291 | + |

| Clostridium perfringens ATCC 3626 | + |

| Listeria monocytogenes EGDe | - |

| Escherichia coli EC45 | - |

| Inhibition is represented as zones of inhibition: + = 0.5–2 mm halo, ++ = 2–4 mm halo, +++ = > 4 mm halo and – = no inhibition.[1] | |

| Table 2: Inhibitory spectrum of Pseudocin 196-containing cell-free supernatant.[1] |

Experimental Protocols

This section details the methodologies employed for the characterization of Pseudocin 196's antimicrobial activity.

Purification of Pseudocin 196

A general workflow for the purification of bacteriocins from bacterial culture is outlined below. For Pseudocin 196, hydrophobic interaction chromatography was utilized.[1]

Well Diffusion Assay

This method is used to determine the antimicrobial spectrum of a bacteriocin-containing solution.

-

An overnight culture of the indicator strain is used to inoculate soft agar.

-

The inoculated soft agar is poured over a base agar plate and allowed to solidify.

-

Wells are made in the agar using a sterile cork borer.

-

A defined volume of the cell-free supernatant containing Pseudocin 196 is added to each well.

-

The plates are incubated under appropriate conditions for the indicator strain.

-

The diameter of the zone of inhibition around each well is measured.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using a broth microdilution method in a 96-well plate.[5]

-

Purified Pseudocin 196 is serially diluted in appropriate growth medium in the wells of a 96-well plate.

-

Each well is inoculated with a standardized suspension of the indicator strain.

-

Positive (no bacteriocin) and negative (no bacteria) controls are included.

-

The plate is incubated under suitable conditions.

-

The MIC is defined as the lowest concentration of Pseudocin 196 that completely inhibits the visible growth of the indicator strain.

Physicochemical Properties

Pseudocin 196 has a molecular mass of 2679 Da, as determined by MALDI-TOF mass spectrometry.[1][2] It is a protease-sensitive peptide, confirming its proteinaceous nature.[1][2] The lantibiotic is also noted to be highly heat-stable, retaining activity even after autoclaving, and is stable over a range of pH values.[5]

Conclusion

Pseudocin 196 is a novel lantibiotic with significant potential as an antimicrobial agent. Its mechanism of action, inferred from its strong similarity to lacticin 481, is proposed to be the inhibition of bacterial cell wall synthesis through the sequestration of Lipid II. The quantitative data on its antimicrobial activity against clinically relevant pathogens, coupled with its stability, underscore its therapeutic potential. Further research is warranted to elucidate the precise molecular interactions between Pseudocin 196 and Lipid II and to evaluate its efficacy and safety in preclinical models. This technical guide provides a foundational resource for researchers and professionals engaged in the discovery and development of novel anti-infective agents.

References

- 1. Pseudocin 196, a novel lantibiotic produced by Bifidobacterium pseudocatenulatum elicits antimicrobial activity against clinically relevant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudocin 196, a novel lantibiotic produced by Bifidobacterium pseudocatenulatum elicits antimicrobial activity against clinically relevant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Non-proteinogenic amino acids in lacticin 481 analogues result in more potent inhibition of peptidoglycan transglycosylation [pubmed.ncbi.nlm.nih.gov]

- 5. lenus.ie [lenus.ie]

In-Depth Technical Guide: The Mode of Action of MP196 on Bacterial Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

MP196, a synthetic cationic antimicrobial peptide with the sequence RWRWRW-NH2, represents a promising candidate in the fight against antibiotic-resistant bacteria. Its efficacy, particularly against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA), stems from a multifaceted mode of action targeting the bacterial cytoplasmic membrane.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying MP196's antimicrobial activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes. The peptide's ability to selectively interact with and disrupt the integrity and function of bacterial membranes through protein delocalization and osmotic destabilization highlights its potential as a lead structure for novel antimicrobial development.[1][3]

Core Mechanism: Selective Membrane Interaction and Disruption

MP196's mode of action is initiated by its selective binding to and incorporation into the bacterial cytoplasmic membrane.[1] This selectivity is attributed to the electrostatic interactions between the positively charged arginine residues of the peptide and the negatively charged phospholipids that are abundant in bacterial membranes. In contrast, mammalian erythrocyte membranes are primarily composed of neutral phospholipids, leading to a lower affinity for MP196 and consequently, low hemolytic activity at therapeutic concentrations.[1]

Differential scanning calorimetry (DSC) has demonstrated that MP196 preferentially incorporates into membranes with a higher ratio of negatively charged phospholipids, a characteristic feature of bacterial membranes.[1] This incorporation is a critical first step that leads to a cascade of disruptive events, ultimately resulting in bacterial cell death.

Quantitative Data Summary

The antimicrobial efficacy and membrane-disruptive properties of MP196 have been quantified through various assays. The following tables summarize key data from published studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of MP196

| Bacterial Strain | MIC (µg/mL) |

| Bacillus subtilis 168 | 16 |

| Staphylococcus aureus DSM 20231 | 16 |

| Staphylococcus aureus ATCC 43300 (MRSA) | 32 |

| Staphylococcus aureus SG511 (VISA) | 16 |

| Staphylococcus epidermidis DSM 20044 | 16 |

| Enterococcus faecalis R7101 | 64 |

| Acinetobacter baumannii ATCC 19606 | 128 |

| Escherichia coli DSM 1103 | 128 |

| Pseudomonas aeruginosa PA01 | >128 |

Data sourced from Wenzel et al., 2016.

Table 2: Bactericidal and Hemolytic Activity of MP196

| Parameter | Condition | Result |

| Bactericidal Activity | 2x MIC against B. subtilis | 97% reduction in CFU within 10 minutes |

| Hemolysis (murine erythrocytes) | 250 µg/mL | 14% lysis |

| Hemolysis (murine erythrocytes) | 500 µg/mL | 23% lysis |

Data sourced from Wenzel et al., 2016.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mode of action of MP196.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Preparation: Inoculate a single bacterial colony into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) corresponding to the mid-logarithmic growth phase.

-

Inoculum Preparation: Dilute the bacterial culture in fresh MHB to achieve a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Dilution: Prepare a serial two-fold dilution of MP196 in MHB in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of MP196 that completely inhibits visible bacterial growth.

Membrane Depolarization Assay using diSC3-5

This assay measures the change in bacterial membrane potential.

-

Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2). Resuspend the cells in the same buffer to an OD600 of 0.05.

-

Dye Loading: Add the membrane potential-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (diSC3-5) to the cell suspension to a final concentration of 0.4 µM. Incubate in the dark at room temperature with shaking to allow the dye to incorporate into the polarized bacterial membranes, which results in fluorescence quenching.

-

Baseline Measurement: Transfer the cell suspension to a cuvette in a spectrofluorometer. Record the baseline fluorescence (excitation λ = 622 nm, emission λ = 670 nm).

-

Peptide Addition: Add MP196 at the desired concentration and continue to record the fluorescence.

-

Data Analysis: Depolarization of the membrane leads to the release of the dye into the aqueous environment, resulting in an increase in fluorescence. The change in fluorescence intensity over time is indicative of the extent and rate of membrane depolarization.

Delocalization of Peripheral Membrane Proteins (Western Blot)

This protocol details the procedure to detect the displacement of the cell wall biosynthesis protein MurG from the bacterial membrane.

-

Treatment: Treat a mid-log phase bacterial culture with MP196 at the desired concentration for a specified time (e.g., 5 minutes).

-

Fractionation: Harvest the cells by centrifugation and lyse them (e.g., by sonication or bead beating). Separate the membrane fraction from the cytosolic fraction by ultracentrifugation.

-

Protein Quantification: Determine the protein concentration of the membrane and cytosolic fractions using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Western Blotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunodetection:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for MurG overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the MurG band intensity in the membrane fraction and a corresponding increase in the cytosolic fraction indicates delocalization.

Differential Scanning Calorimetry (DSC)

DSC is used to study the interaction of MP196 with model lipid membranes.

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of lipids mimicking bacterial (e.g., 75% 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) and 25% 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)) and mammalian (e.g., 100% 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)) membranes.

-

Sample Preparation: Mix the liposome suspension with MP196 at various peptide-to-lipid molar ratios.

-

DSC Analysis:

-

Load the peptide-liposome mixture into the sample cell of the calorimeter and a buffer-only solution into the reference cell.

-

Scan a temperature range that encompasses the phase transition of the lipids (e.g., 10°C to 60°C) at a constant rate (e.g., 1°C/min).

-

-

Data Analysis: Analyze the resulting thermograms to determine the effect of MP196 on the lipid phase transition temperature (Tm) and the enthalpy of the transition (ΔH). A broadening of the transition peak and a decrease in the transition enthalpy indicate that the peptide is incorporated into and disrupts the lipid bilayer.

Visualizing the Mode of Action and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes involved in the action of MP196.

Caption: MP196 mode of action on the bacterial membrane.

Caption: Workflow for the membrane depolarization assay.

Caption: Experimental workflow for detecting protein delocalization.

Detailed Mechanism of Action

The incorporation of MP196 into the bacterial membrane triggers a cascade of events that cripple essential cellular functions.

Delocalization of Peripheral Membrane Proteins

A key aspect of MP196's mechanism is the delocalization of essential peripheral membrane proteins.[1] This is not achieved by forming stable pores, but rather by altering the lipid bilayer's organization, which leads to the detachment of these proteins from the membrane. Two critical proteins affected are:

-

Cytochrome C: This protein is a vital component of the bacterial electron transport chain, responsible for cellular respiration and ATP synthesis. Its delocalization from the membrane disrupts these processes, leading to a significant drop in cellular ATP levels.[1][2]

-

MurG: This glycosyltransferase is involved in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall.[1][2] MurG catalyzes a crucial step in the synthesis of Lipid II, the precursor to peptidoglycan. Its displacement from the membrane compromises the integrity of the cell wall, rendering the bacterium susceptible to osmotic stress.[1]

This protein delocalization appears to be a general mechanism for certain cationic antimicrobial peptides, as similar effects have been observed with the cyclic peptide gramicidin S.[1]

Osmotic Destabilization

In addition to the specific effects of protein delocalization, MP196 also induces osmotic destabilization in bacterial cells.[1] This is likely a consequence of the overall disruption of membrane integrity caused by the peptide's integration into the lipid bilayer. The compromised membrane is less able to maintain the proper osmotic gradient, leading to an influx of water and subsequent cell lysis.

Resistance and Toxicity

The multi-target nature of MP196's action on the bacterial membrane presents a significant advantage in overcoming and preventing the development of bacterial resistance.[1][2] It is more challenging for bacteria to evolve resistance mechanisms against a compound that disrupts the fundamental structure of the membrane and multiple associated processes simultaneously, compared to antibiotics with a single molecular target.[3] Studies have shown that it is difficult to generate spontaneous resistance to MP196 in vitro.

While MP196 exhibits selectivity for bacterial membranes, some dose-dependent toxicity has been observed. At higher concentrations (250-500 µg/mL), MP196 can cause shrinking and lysis of erythrocytes.[4] This underscores the importance of optimizing the therapeutic window for MP196 and its derivatives to maximize antimicrobial activity while minimizing host toxicity.

Conclusion and Future Directions

MP196 is a potent antimicrobial peptide that kills bacteria through a sophisticated, multi-pronged attack on the cytoplasmic membrane. By selectively incorporating into bacterial membranes, it delocalizes essential proteins involved in respiration and cell wall synthesis, leading to energy depletion and loss of structural integrity. This, coupled with osmotic destabilization, results in rapid bacterial cell death. The low propensity for resistance development makes MP196 a highly attractive lead compound for the development of new antibiotics. Future research should focus on structural modifications to enhance its therapeutic index by further reducing its hemolytic activity while maintaining or improving its potent antimicrobial effects. A deeper understanding of the precise molecular interactions between MP196 and membrane components will be crucial in designing the next generation of membrane-active antimicrobial agents.

References

- 1. Small cationic antimicrobial pepti ... | Article | H1 Connect [archive.connect.h1.co]

- 2. Small cationic antimicrobial peptides delocalize peripheral membrane proteins [ouci.dntb.gov.ua]

- 3. Calorimetry Methods to Study Membrane Interactions and Perturbations Induced by Antimicrobial Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small cationic antimicrobial peptides delocalize peripheral membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Antimicrobial Potential of Agent 196: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Antibacterial agent 196, also identified as compound 6b, is a novel synthetic molecule belonging to the coumarin class of compounds, which are renowned for their broad range of biological activities. While initial studies have highlighted its potent antifungal properties, particularly against the plant pathogen Rhizoctonia solani, the broader antimicrobial spectrum of this agent is a subject of ongoing scientific inquiry. This technical guide provides a comprehensive overview of the known activities of this compound and the general antibacterial potential of coumarin derivatives, offering insights into its mechanism of action, experimental evaluation, and future research directions.

Spectrum of Activity: Current Understanding

To date, the documented antimicrobial activity of this compound has been predominantly focused on its antifungal efficacy. Quantitative data from these studies are summarized below.

Antifungal Activity

The primary characterized activity of this compound is against the fungus Rhizoctonia solani.

| Fungal Species | Strain | EC50 (µg/mL) | Reference |

| Rhizoctonia solani | Not Specified | 0.46 | [1][2][3] |

It is important to note that a comprehensive screen of this compound against a wide panel of bacterial pathogens is not yet available in the public domain. However, the broader class of coumarin derivatives has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

The Antibacterial Potential of Coumarin Derivatives

Coumarin and its derivatives have been the subject of extensive research due to their diverse pharmacological properties, including significant antibacterial action. The core coumarin scaffold can be chemically modified to enhance its antimicrobial potency.

General Mechanisms of Antibacterial Action

The antibacterial effects of coumarin derivatives are often attributed to several mechanisms of action, which can include:

-

Cell Membrane Disruption: The lipophilic nature of many coumarin compounds allows them to interact with and disrupt the bacterial cell membrane's lipid bilayer. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis.

-

Enzyme Inhibition: Coumarins have been shown to target and inhibit key bacterial enzymes that are essential for survival. A primary target is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication and repair.

-

Interference with Cellular Processes: Upon entering bacterial cells, these compounds can interfere with various fundamental biological processes, including cellular respiration and biofilm formation.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following is a generalized protocol for determining the minimum inhibitory concentration (MIC) of a compound like this compound against a panel of bacteria, based on standard methodologies such as the broth microdilution method.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strain Preparation:

-

Select a panel of relevant Gram-positive and Gram-negative bacterial strains.

-

Culture the strains overnight on appropriate agar plates (e.g., Mueller-Hinton agar).

-

Prepare a bacterial inoculum by suspending isolated colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Perform serial twofold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired test concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours under aerobic conditions.

-

-

MIC Determination:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Visualizing Potential Mechanisms of Action

The following diagrams illustrate potential antibacterial mechanisms of action for coumarin derivatives like this compound.

Caption: Inhibition of DNA Gyrase by a Coumarin Derivative.

Caption: Experimental Workflow for MIC Determination.

Future Directions and Conclusion

While this compound has shown clear promise as an antifungal agent, its potential as a broad-spectrum antibacterial therapeutic remains to be fully elucidated. Future research should focus on:

-

Comprehensive Antibacterial Spectrum Analysis: Systematic screening of this compound against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

-

Mechanism of Action Studies: In-depth investigation into the specific molecular targets and pathways affected by this compound in bacteria.

-

In Vivo Efficacy and Toxicity: Evaluation of the agent's efficacy and safety in preclinical animal models of bacterial infection.

References

In Silico Analysis of the Pseudocin 196 Gene Cluster: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico analysis of the Pseudocin 196 gene cluster. Pseudocin 196 is a novel lantibiotic produced by Bifidobacterium pseudocatenulatum MM0196, a fecal isolate from a healthy pregnant woman.[1][2] This bacteriocin has demonstrated antimicrobial activity against clinically relevant pathogens, highlighting its potential for therapeutic applications.[1][2][3] This guide will cover the key data associated with Pseudocin 196, detailed methodologies for its in silico analysis, and visual representations of relevant pathways and workflows.

Data Presentation

The following tables summarize the key quantitative data associated with Pseudocin 196 and its producing organism.

Table 1: Physicochemical and Genomic Properties of Pseudocin 196 and Bifidobacterium pseudocatenulatum MM0196

| Parameter | Value | Reference |

| Molecular Mass of Pseudocin 196 | 2679 Da | [1][2][3][4] |

| Genome GC Content of B. pseudocatenulatum | 54.66% to 63.24% | [5] |

| B. pseudocatenulatum JCLA3 Genome GC Content | 56.6% | [6] |

| Average B. pseudocatenulatum Genome Size | ~2.24 Mbp | [7] |

Table 2: Minimal Inhibitory Concentration (MIC) of Purified Pseudocin 196 [3]

| Indicator Strain | MIC (µM) | MIC (µg/ml) |

| Lactococcus cremoris HP | 0.2 | 0.52 |

| Streptococcus dysgalactiae GpB | 0.78 | 2.09 |

| Streptococcus agalactiae ATCC 13813 | 3.13 | 8.37 |

| Clostridium lituseburense ATCC 25759 | Not Reported | Not Reported |

| Clostridium perfringens ATCC 3626 | Not Reported | Not Reported |

Experimental Protocols

This section details the methodologies for the in silico analysis of a bacteriocin gene cluster, using Pseudocin 196 as an example.

Protocol 1: Identification of Putative Bacteriocin Gene Clusters

This protocol outlines the use of bioinformatics tools to identify potential bacteriocin gene clusters within a bacterial genome.

1. Genome Sequence Acquisition:

- Obtain the complete genome sequence of the organism of interest (e.g., Bifidobacterium pseudocatenulatum MM0196) in FASTA format from a public database such as the National Center for Biotechnology Information (NCBI).

2. Gene Cluster Prediction using BAGEL4:

- Navigate to the BAGEL4 web server.

- Upload the genome sequence in FASTA format.

- The tool scans the genome for open reading frames (ORFs) and identifies putative bacteriocin structural genes and associated genes involved in modification, transport, and immunity.[8][9][10]

- Analyze the output, which will highlight potential areas of interest (AOIs) containing putative bacteriocin gene clusters (PBGCs).

3. Gene Cluster Prediction using antiSMASH:

- Access the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server.[9]

- Upload the same genome sequence.

- antiSMASH identifies a broader range of secondary metabolite biosynthetic gene clusters, including bacteriocins, using a rule-based approach.

- Compare the results from BAGEL4 and antiSMASH to increase confidence in the predicted bacteriocin gene clusters.

Protocol 2: Annotation and Functional Analysis of the Gene Cluster

Once a putative gene cluster is identified, the next step is to annotate the genes and predict their functions.

1. Gene Annotation:

- For each ORF within the identified gene cluster, perform a BLASTp (Protein Basic Local Alignment Search Tool) search against the non-redundant protein sequences database at NCBI.

- This will identify homologous proteins with known functions, allowing for the putative annotation of genes encoding the precursor peptide, modification enzymes, transport proteins, immunity proteins, and regulatory elements.

2. Conserved Domain Analysis:

- Utilize tools like the Conserved Domain Database (CDD) at NCBI or Pfam to identify conserved functional domains within the protein sequences of the gene cluster. This can provide further insight into the function of each gene product.

3. Comparative Genomics:

- Compare the organization and gene content of the putative bacteriocin gene cluster with known bacteriocin gene clusters from other organisms. This can help in classifying the bacteriocin and predicting its mechanism of action. For instance, the Pseudocin 196 gene cluster shows similarities to the lacticin 481 gene cluster.[1][4]

Visualizations

The following diagrams illustrate key concepts and workflows in the in silico analysis of the Pseudocin 196 gene cluster.

Caption: Workflow for in silico bacteriocin discovery.

Caption: Organization of the Pseudocin 196 gene cluster.

Caption: Proposed biosynthetic pathway of Pseudocin 196.

References

- 1. Pseudocin 196, a novel lantibiotic produced by Bifidobacterium pseudocatenulatum elicits antimicrobial activity against clinically relevant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudocin 196, a novel lantibiotic produced by Bifidobacterium pseudocatenulatum - UCD School of Medicine [ucd.ie]

- 3. researchgate.net [researchgate.net]

- 4. Pseudocin 196, a novel lantibiotic produced by Bifidobacterium pseudocatenulatum elicits antimicrobial activity against clinically relevant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genomic and functional diversity of cultivated Bifidobacterium from human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Genomic Microdiversity of Bifidobacterium pseudocatenulatum Underlying Differential Strain-Level Responses to Dietary Carbohydrate Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oaepublish.com [oaepublish.com]

- 10. mdpi.com [mdpi.com]

Biological activity of coumarin-based antimicrobial agents

An In-depth Technical Guide to the Biological Activity of Coumarin-Based Antimicrobial Agents

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coumarins, a class of benzopyrone-containing heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry due to their wide spectrum of biological activities.[1] This guide provides a comprehensive technical overview of the antimicrobial properties of coumarin-based agents, focusing on their mechanisms of action, structure-activity relationships (SAR), and antimicrobial efficacy. It details established experimental protocols for activity assessment and presents quantitative data to facilitate comparative analysis. Furthermore, this document visualizes key mechanisms and workflows to provide a clear and accessible resource for researchers in the field of antimicrobial drug discovery.

Mechanisms of Antimicrobial Action

Coumarin derivatives exert their antimicrobial effects through diverse mechanisms, targeting essential cellular processes in both bacteria and fungi. The specific mechanism is often dictated by the substitution pattern on the coumarin core.

Inhibition of Bacterial DNA Gyrase

A primary and well-elucidated mechanism of action for antibacterial coumarins is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2] Aminocoumarins, such as novobiocin and coumermycin A1, are potent inhibitors of this enzyme.[3][4] They act as competitive inhibitors of the ATPase activity associated with the GyrB subunit, binding to the ATP-binding pocket and preventing the conformational changes necessary for DNA supercoiling.[3][5] This inhibition halts DNA replication, leading to bacterial cell death.

Caption: Competitive inhibition of the DNA gyrase GyrB subunit by coumarin agents.

Fungal Apoptosis Induction

Against fungal pathogens, particularly Candida albicans, coumarins can induce a programmed cell death cascade resembling apoptosis.[6][7] This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction, characterized by altered membrane potential and morphology.[7] Subsequently, cytochrome c is released from the mitochondria into the cytoplasm, activating metacaspases and leading to hallmark apoptotic events such as DNA fragmentation and nuclear condensation.[6]

Membrane Disruption and Biofilm Inhibition

The lipophilic nature of many coumarin derivatives allows them to interact with and disrupt the lipid bilayer of microbial cell membranes.[8] This can compromise membrane integrity, leading to the leakage of essential cellular components and ultimately cell lysis.[8] Additionally, certain coumarins have been shown to interfere with quorum sensing (QS) signaling systems, which are crucial for bacterial communication and coordination. By blocking QS, these compounds can effectively inhibit the formation of biofilms, which are structured communities of bacteria that exhibit high resistance to conventional antibiotics.[9]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of coumarin derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth. The data below is a summary from various studies, showcasing the potential of different coumarin scaffolds.

Table 1: Antibacterial Activity of Selected Coumarin Derivatives (MICs)

| Compound Class/Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| 3-Amido-coumarins (55k, 55l) | S. aureus | 6.25 - 25 | E. coli | 6.25 - 25 | [10] |

| Coumarin-1,2,3-triazole (29o) | S. aureus, B. subtilis | 3.125 | P. aeruginosa | >100 | [10] |

| Coumarin-imidazole hybrid (129d) | B. subtilis | 0.2 µg/cm³ | P. vulgaris | - | [10] |

| Pyrazole-coumarin hybrid (138a) | B. subtilis | 0.95 | P. aeruginosa | 3.12 | [10] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | B. cereus, S. aureus | 1.5 mM | - | - | [11] |

| Aegelinol & Agasyllin | S. aureus | 16 - 32 | S. typhii, E. cloacae | 16 - 32 | [12] |

| Osthenol | B. cereus, S. aureus | 62.5 - 125 | - | - |[13] |

Table 2: Antifungal Activity of Selected Coumarin Derivatives (MICs)

| Compound Class/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-Amido-coumarins (55i, 55j) | C. albicans, A. fumigatus | 6.25 - 25 | [10] |

| Coumarin-1,2,3-triazole (16a-c) | A. niger, A. flavus | Significant at 50 | [10] |

| 7-pentyloxy-coumarin (Comp. 8) | C. tropicalis | 0.067 - 0.268 µmol/mL |[14] |

Experimental Protocols

Standardized methodologies are crucial for the evaluation and comparison of antimicrobial agents. The broth microdilution method is the most widely used technique for determining MIC values.

Protocol: Broth Microdilution for MIC Determination

This method determines the MIC of a compound against a specific microorganism in a liquid medium. The procedure follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]

Materials:

-

96-well microtiter plates

-

Test compound stock solution (e.g., in DMSO)

-

Bacterial/fungal inoculum, adjusted to a specific turbidity (e.g., 0.5 McFarland standard)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Positive control (microorganism in broth without test compound)

-

Negative control (broth only)

-

Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

Procedure:

-

Preparation of Plates: Add 100 µL of sterile broth to each well of a 96-well plate.

-

Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a concentration gradient of the test compound.

-

Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Adding Inoculum: Add 100 µL of the diluted microbial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

-

Controls: Set up positive control wells (broth + inoculum) and negative control wells (broth only).

-

Incubation: Seal the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: A generalized workflow for determining Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationships (SAR)

The antimicrobial potency of coumarin derivatives is highly dependent on the nature and position of substituents on the benzopyrone ring. Understanding these relationships is critical for the rational design of new, more effective agents.

-

Hydroxylation: The presence of a hydroxyl group, particularly at the C-7 position, is often linked to enhanced antifungal and antibacterial activity.[13][15]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and trifluoromethyl (-CF₃) on an attached phenyl ring can significantly increase antibacterial potential.[10][11] For example, trifluoromethylated coumarins show strong activity against Gram-positive bacteria.[10]

-

Electron-Donating Groups (EDGs): Groups such as methyl (-CH₃) and amino (-NH₂) can also enhance activity, suggesting that a delicate electronic balance is key.[10]

-

Halogenation: The introduction of halogens like fluorine and chlorine can improve the antimicrobial profile, likely by increasing lipophilicity and membrane permeability.[9]

-

Hybridization: Fusing the coumarin scaffold with other bioactive heterocyclic rings, such as triazoles, pyrazoles, or imidazoles, has proven to be a highly effective strategy for generating compounds with broad-spectrum and potent antimicrobial activity.[10][16]

Caption: Key structural modifications influencing the antimicrobial activity of coumarins.

Conclusion and Future Perspectives

Coumarin-based compounds represent a versatile and highly promising scaffold for the development of novel antimicrobial agents. Their diverse mechanisms of action, including the inhibition of unique bacterial targets like DNA gyrase and the induction of fungal apoptosis, make them attractive candidates to combat the growing threat of antimicrobial resistance. The structure-activity relationship data clearly indicates that targeted chemical modifications can significantly enhance their potency and spectrum. Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles and in vivo efficacy, as well as exploring novel coumarin hybrids to overcome existing resistance mechanisms.

References

- 1. ijsart.com [ijsart.com]

- 2. The interaction of drugs with DNA gyrase: a model for the molecular basis of quinolone action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. embopress.org [embopress.org]

- 6. Frontiers | Antifungal Activity of Coumarin Against Candida albicans Is Related to Apoptosis [frontiersin.org]

- 7. Antifungal Activity of Coumarin Against Candida albicans Is Related to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 9. Coumarin: a novel player in microbial quorum sensing and biofilm formation inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Coumarin Triazoles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Antibiotic Era: A Technical Guide to Lantibiotics in Clinical Development

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new therapeutic agents. Lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides, represent a promising frontier in this endeavor. Characterized by their unique thioether cross-linked amino acids, lanthionine and methyllanthionine, these molecules exhibit potent antimicrobial activity, often against multidrug-resistant pathogens. This in-depth technical guide provides a comprehensive review of novel lantibiotics that have entered the clinical development pipeline, with a focus on their quantitative data, experimental methodologies, and mechanisms of action.

NVB302: A Targeted Approach to Clostridium difficile Infection

NVB302 is a semi-synthetic, type B lantibiotic that was in development by Novacta Biosystems for the treatment of Clostridium difficile infection (CDI). Its development reached the clinical trial stage, demonstrating a targeted approach with minimal disruption to the gut microbiota.

Quantitative Data Summary

| Parameter | Value/Description | Reference |

| Drug Class | Type B Lantibiotic | [1][2][3] |

| Indication | Clostridium difficile Infection (CDI) | [1][2][3] |

| Clinical Trial Phase | Phase I (Completed) | [4] |

| Preclinical MIC Range against C. difficile | 0.5-2 µg/mL | [5] |

| Preclinical MIC vs. Metronidazole & Vancomycin | Equivalent | [5] |

| Selectivity | High for C. difficile with minimal activity against normal gut flora (e.g., Bacteroides fragilis MIC > 245 µg/mL) | [5] |

| Preclinical Stability | Stable in simulated gastric and intestinal fluid for 24 hours | [5] |

| Phase I Study Design | Randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy volunteers. | [4][6] |

| Phase I Participants | 64 healthy male and female volunteers | [4] |

| Phase I Safety & Tolerability | Safe and well-tolerated at all doses tested. | [4] |

| Phase I Pharmacokinetics | Negligible systemic absorption; high concentrations recovered in feces. | [4] |

Experimental Protocols

Preclinical In Vivo Efficacy (Syrian Hamster Cecitis Model for CDI): [5]

-

Animal Model: Syrian hamsters were used to establish a cecitis model of CDI.

-

Infection: Animals were infected with the C. difficile 4013 strain.

-

Treatment: NVB302 was administered orally at a dose of 10 mg/kg.

-

Comparator: Vancomycin was used as a positive control, also at a dose of 10 mg/kg.

-

Outcome: The study assessed the protective efficacy of NVB302 against CDI, which was found to be similar to that of vancomycin.

Phase I Clinical Trial: [4][6]

-

Study Design: A randomized, double-blind, placebo-controlled trial with two parts: a single ascending dose (SAD) and a multiple ascending dose (MAD) study.

-

Participants: Healthy adult male and female volunteers were enrolled.

-

Intervention: Oral administration of NVB302 in escalating doses.

-

Primary Outcome Measures: Assessment of safety and tolerability through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Secondary Outcome Measures: Characterization of the pharmacokinetic profile of NVB302 in plasma, urine, and feces.

Mechanism of Action

As a type B lantibiotic, NVB302 is believed to inhibit bacterial cell wall synthesis by binding to Lipid II, a crucial precursor in peptidoglycan formation. This interaction prevents the incorporation of new subunits into the growing cell wall, ultimately leading to cell death. The targeted spectrum of NVB302 suggests a high affinity for the Lipid II variant present in C. difficile.

Figure 1. Mechanism of action of NVB302.

Microbisporicin (NAI-107): A Potent Agent Against Multidrug-Resistant Gram-Positive Pathogens

Quantitative Data Summary

| Parameter | Value/Description | Reference |

| Drug Class | Lantibiotic | [7] |

| Spectrum of Activity | Methicillin-resistant Staphylococcus aureus (MRSA), glycopeptide-intermediate S. aureus (GISA), vancomycin-resistant enterococci (VRE), penicillin-resistant Streptococcus pneumoniae | [7] |

| Preclinical In Vivo Efficacy (Acute Lethal Infection, Neutropenic Mice) | ED50 (mg/kg, IV): vs. GISA: 2.3 vs. VRE (E. faecalis): 14.2 vs. VRE (E. faecium): 4.1 | [8][9] |

| Preclinical In Vivo Efficacy (Rat Granuloma Pouch, MRSA) | A single 40 mg/kg IV dose or two 20 mg/kg IV doses resulted in a 3-log10 CFU/ml reduction in viable MRSA. | [8][9] |

| Preclinical In Vivo Efficacy (Rat Endocarditis, MRSA) | Dose-proportional reduction in bacterial load in heart vegetations with doses of 5, 10, and 20 mg/kg/day IV for 5 days. | [8][9] |

| Serum Protein Binding | 93% - 98.6% (rat and human) | [8][9] |

Experimental Protocols

Rat Granuloma Pouch Model: [10][11][12]

-

Model Induction: A subcutaneous air pouch is created on the dorsum of the rat. Inflammation is induced by injecting an irritant (e.g., croton oil) into the pouch, leading to the formation of a granulomatous tissue lining and exudate accumulation.

-

Infection: A defined inoculum of a clinical MRSA strain is injected into the pouch.

-

Outcome Measurement: The number of viable bacteria (CFU/ml) in the pouch exudate is determined at different time points post-treatment.

Rat Endocarditis Model: [8][9]

-

Model Induction: Aortic valve endocarditis is induced by inserting a catheter via the carotid artery to damage the aortic valve, followed by intravenous injection of an MRSA strain.

-

Outcome Measurement: After the treatment period, rats are euthanized, and the hearts are excised. The bacterial load (CFU/g) in the cardiac vegetations is quantified.

Mechanism of Action

Microbisporicin exerts its bactericidal effect by inhibiting peptidoglycan synthesis through a high-affinity interaction with Lipid II.[7] This binding sequesters Lipid II, preventing its utilization by penicillin-binding proteins for cell wall construction. The potent and rapid bactericidal activity of microbisporicin is attributed to this targeted disruption of an essential cellular process.

Duramycin (Moli1901): A Novel Approach for Cystic Fibrosis

Duramycin, also known as Moli1901, is a type B lantibiotic that has been investigated for its potential therapeutic benefit in cystic fibrosis (CF). Unlike traditional antibiotics for CF that target bacterial infections, duramycin's mechanism is aimed at correcting the underlying ion transport defect.

Quantitative Data Summary

| Parameter | Value/Description | Reference |

| Drug Class | Type B Lantibiotic | [13][14] |

| Indication | Cystic Fibrosis | [13][14] |

| Clinical Trial Phase | Phase IIa (Completed) | [13][14] |

| Phase IIa Study Design | Placebo-controlled, double-blind, multiple rising-dose study. | [13] |

| Phase IIa Participants | 24 patients with CF and stable lung disease. | [13] |

| Phase IIa Dosing | Inhaled daily doses of 0.5 mg, 1.5 mg, or 2.5 mg for 5 consecutive days. | [13] |

| Phase IIa Safety & Tolerability | Well-tolerated; one patient experienced a transient decrease in FEV1, and another had transient throat numbness. | [13] |

| Phase IIa Pharmacokinetics | Not detected in the plasma of the highest dose group. | [13] |

| Phase IIa Efficacy (2.5 mg/day group) | Statistically significant improvement in FEV1 compared to placebo (p=0.01). | [13] |

| Phase II (28-day study) Efficacy | Statistically significant improvement in FEV1 (median change of +2% vs. -3% for placebo; p=0.02) and quality of life. | [14] |

Experimental Protocols

Phase IIa Clinical Trial: [13]

-

Study Design: A single-center, placebo-controlled, double-blind, multiple rising-dose study.

-

Participants: 24 adult patients with a confirmed diagnosis of cystic fibrosis and stable lung disease.

-

Intervention: Inhalation of aerosolized Moli1901 at daily doses of 0.5 mg, 1.5 mg, or 2.5 mg for 5 consecutive days.

-

Primary Outcome Measures: Safety and tolerability were assessed by monitoring adverse events and changes in FEV1.

-

Secondary Outcome Measures: Pharmacokinetic analysis of plasma samples.

Phase II Clinical Trial (28-day): [14]

-

Study Design: A multi-center, placebo-controlled, double-blind study.

-

Participants: Adolescents (≥12 years) and adults with CF.

-

Intervention: Daily inhalation of 2.5 mg of aerosolized Moli1901 for 28 days.

-

Primary Outcome Measures: Safety and tolerability.

-

Secondary Outcome Measures: Change in FEV1 from baseline to day 56 and patient-reported outcomes using the CF-validated Quality of Life Questionnaire.

Mechanism of Action

Duramycin's therapeutic potential in CF stems from its high-affinity and specific binding to phosphatidylethanolamine (PE), a phospholipid component of cell membranes.[15][16][17][18][19] In airway epithelial cells, this interaction is believed to stimulate an alternative, non-CFTR chloride channel, thereby compensating for the defective CFTR-mediated chloride transport that is the hallmark of CF. This restoration of chloride secretion is expected to hydrate the airway surface liquid, improve mucus clearance, and consequently enhance lung function.

References

- 1. researchgate.net [researchgate.net]

- 2. midven.co.uk [midven.co.uk]

- 3. Novacta Announces Initiation of Clinical Studies on NVB302 for C. difficile Infection | Technology Networks [technologynetworks.com]

- 4. Novacta Completes Phase I Study of NVB302 | Technology Networks [technologynetworks.com]

- 5. | BioWorld [bioworld.com]

- 6. hra.nhs.uk [hra.nhs.uk]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The granuloma pouch: an in vivo model for pharmacokinetic and chemotherapeutic investigations. I. Biochemical and histological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Granuloma pouch assay for mutagenicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhalation of Moli1901 in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. respiratory-therapy.com [respiratory-therapy.com]

- 15. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insights into the Biosynthesis of Duramycin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 99mTc-labeled duramycin as a novel phosphatidylethanolamine-binding molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Increased Exposure of Phosphatidylethanolamine on the Surface of Tumor Vascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scholars.northwestern.edu [scholars.northwestern.edu]

Cationic Antimicrobial Peptides: A Technical Guide to Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic Antimicrobial Peptides (CAMPs) represent a promising class of therapeutic agents with broad-spectrum activity against a wide range of pathogens, including bacteria, fungi, and viruses.[1][2] As essential components of the innate immune system in a vast array of organisms, these peptides offer a unique mechanism of action that can overcome conventional antibiotic resistance.[1][3] This technical guide provides an in-depth overview of the core aspects of CAMPs, including their mechanisms of action, data on their efficacy, detailed experimental protocols for their evaluation, and a visual representation of their signaling pathways.

Mechanisms of Action

The primary mechanism of action for most CAMPs involves the disruption of microbial cell membranes.[4] This interaction is initially driven by electrostatic forces between the positively charged peptide and the negatively charged components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3][5] Following this initial binding, the amphipathic nature of CAMPs facilitates their insertion into and disruption of the membrane integrity through various models:

-

Barrel-Stave Model: Peptides aggregate and insert into the membrane, forming a pore where the hydrophobic regions of the peptides face the lipid core of the membrane, and the hydrophilic regions form the interior of the channel.[6]

-

Toroidal Pore Model: Peptides induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a pore lined by both the peptides and the head groups of the lipid molecules.[6]

-

Carpet Model: Peptides accumulate on the surface of the membrane, forming a "carpet-like" layer that disrupts the membrane's curvature and leads to its eventual disintegration in a detergent-like manner.[6]

Beyond direct membrane disruption, some CAMPs can translocate across the cell membrane and act on intracellular targets, inhibiting processes such as DNA/RNA synthesis, protein synthesis, and enzymatic activity.[7] Furthermore, many CAMPs exhibit immunomodulatory functions, influencing host immune responses by modulating inflammation and promoting wound healing.[2][7]

Data Presentation: Efficacy of Cationic Antimicrobial Peptides

The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of selected CAMPs.

Table 1: Minimum Inhibitory Concentrations (MIC) of Cationic Antimicrobial Peptides against Various Bacteria

| Peptide | Target Organism | MIC (µg/mL) | Reference |

| LL-37 | Pseudomonas aeruginosa | <10 | [8] |

| LL-37 | Salmonella typhimurium | <10 | [8] |

| LL-37 | Escherichia coli | <10 | [8] |

| LL-37 | Listeria monocytogenes | <10 | [8] |

| LL-37 | Staphylococcus epidermidis | <10 | [8] |

| LL-37 | Staphylococcus aureus | <10 | [8] |

| LL-37 | Vancomycin-resistant enterococci | <10 | [8] |

| LL-37 | Candida albicans | >100 (in 100 mM NaCl) | [8] |

| Melimine | Pseudomonas aeruginosa ATCC 27853 | 125 | [9] |

| Mel4 | Pseudomonas aeruginosa 6294 | 62.5 | [9] |

| Polymyxin B | Pseudomonas aeruginosa | 0.125-0.25 | [10] |

| Gramicidin S | Pseudomonas aeruginosa | 8 | [10] |

Table 2: Cytotoxicity (IC50) of Cationic Antimicrobial Peptides against Cancer Cell Lines

| Peptide | Cancer Cell Line | IC50 (µM) | Reference |

| Aurein 1.2 | H838 (non-small-cell lung cancer) | 26.9 ± 0.80 | [1] |

| Aurein 1.2 | U251MG (glioblastoma astrocytoma) | 38.4 ± 0.24 | [1] |

| Aurein 1.2 | MCF-7 (breast cancer) | 25.9 ± 0.79 | [1] |

| Melittin | HeLa (cervical cancer) | 2.54 µg/mL | [11][12] |

| Melittin | WiDr (colon cancer) | 2.68 µg/mL | [11][12] |

| Melittin | D-17 (canine osteosarcoma) | 1.91 µg/mL | [2] |

| Melittin | UMR-106 (rat osteosarcoma) | 1.77 µg/mL | [2] |

| Melittin | MG-63 (human osteosarcoma) | 2.34 µg/mL | [2] |

Experimental Protocols

Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines the manual synthesis of a generic cationic antimicrobial peptide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Shake for 20-30 minutes at room temperature.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin substitution), HBTU (3-5 eq.), HOBt (3-5 eq.), and DIPEA (6-10 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Shake for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection of Side Chains:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Materials:

-

Crude synthetic peptide

-

RP-HPLC system with a C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

Column Equilibration: Equilibrate the C18 column with Solvent A.

-

Injection and Elution:

-

Fraction Collection: Collect fractions corresponding to the major peak, which typically represents the desired peptide.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.[15][17]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)

Materials:

-

Purified CAMP

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Inoculum Preparation:

-

Peptide Dilution Series:

-

Prepare a stock solution of the CAMP.

-

Perform serial two-fold dilutions of the peptide in MHB in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[5][18]

Cytotoxicity Assay (MTT Assay)

Materials:

-

Purified CAMP

-

Mammalian cell line (e.g., HEK293, HeLa)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-